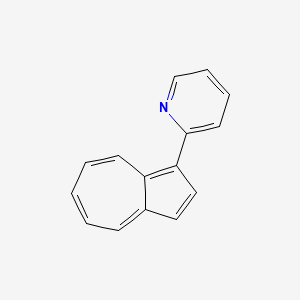

1-(2-Pyridyl)azulene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Pyridyl)azulene, also known as this compound, is a useful research compound. Its molecular formula is C15H11N and its molecular weight is 205.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Electronics

Photovoltaic Materials

1-(2-Pyridyl)azulene has been investigated as a potential building block for organic photovoltaic devices. Its nonbenzenoid structure contributes to a unique electronic configuration that can enhance charge transport properties. Studies have shown that azulene derivatives exhibit improved hole mobility compared to traditional conjugated systems, making them suitable candidates for organic solar cells .

Light-Emitting Diodes (LEDs)

Research indicates that this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs). The compound's ability to emit light in the visible spectrum allows for its use in display technologies. The incorporation of pyridine moieties enhances the thermal stability and luminescent properties of the resulting materials, leading to more efficient light emission .

Photonic Applications

Fluorescent Probes

The compound has been employed as a fluorescent probe due to its strong absorption and emission characteristics. Its application in bioimaging is noteworthy, as it can selectively bind to specific biomolecules, allowing for enhanced imaging contrast in biological systems. This property is particularly useful in tracking cellular processes in real-time .

Sensors

this compound derivatives have been developed as chemical sensors for detecting metal ions and other analytes. The electronic response of the compound changes upon interaction with target molecules, enabling sensitive detection methods. These sensors have applications in environmental monitoring and biomedical diagnostics .

Medicinal Chemistry

Anticancer Agents

Recent studies have explored the potential of this compound as an anticancer agent. Its ability to intercalate with DNA suggests that it may inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for drug development .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that this compound exhibits activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism of action appears to involve disrupting bacterial cell membranes, leading to cell death .

Synthesis and Modification

The synthesis of this compound typically involves reactions between azulene derivatives and pyridine-based reagents under controlled conditions. Recent advancements in synthetic methodologies have improved yields and allowed for greater structural diversity among azulene derivatives, facilitating their application across various fields .

Data Table: Properties and Applications of this compound

| Property/Characteristic | Value/Description | Application Area |

|---|---|---|

| Molecular Structure | Nonbenzenoid bicyclic aromatic hydrocarbon | Organic Electronics |

| Photoluminescence | Strong emission in visible spectrum | OLEDs, Fluorescent Probes |

| Charge Mobility | Enhanced compared to traditional systems | Organic Solar Cells |

| Cytotoxicity IC50 | Varies by cancer type (e.g., <10 μM) | Anticancer Agents |

| Antimicrobial Activity | Effective against multiple bacterial strains | Antimicrobial Agents |

Case Studies

- Organic Photovoltaics : A study demonstrated that incorporating this compound into polymer blends improved power conversion efficiencies by enhancing charge transport pathways .

- Fluorescent Imaging : Researchers utilized this compound as a fluorescent probe in live-cell imaging, achieving high specificity and sensitivity for target biomolecules .

- Anticancer Research : A series of experiments indicated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines, warranting further investigation into their therapeutic potential .

Propiedades

Fórmula molecular |

C15H11N |

|---|---|

Peso molecular |

205.25 g/mol |

Nombre IUPAC |

2-azulen-1-ylpyridine |

InChI |

InChI=1S/C15H11N/c1-2-6-12-9-10-14(13(12)7-3-1)15-8-4-5-11-16-15/h1-11H |

Clave InChI |

JJQOENWNQLDFNA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C=CC(=C2C=C1)C3=CC=CC=N3 |

Sinónimos |

1-pyridylazulene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.